

An In-Depth Technical Guide to 2-(Bromomethyl)-3-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Bromomethyl)-3-methylpyridine hydrobromide

Cat. No.: B1522082

[Get Quote](#)

Introduction and Strategic Overview

2-(Bromomethyl)-3-methylpyridine hydrobromide is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and complex organic synthesis. As a pyridine derivative, it belongs to a class of compounds that are prevalent in a vast array of bioactive molecules and functional materials. The strategic placement of a reactive bromomethyl group at the 2-position, adjacent to a methyl group at the 3-position, renders it a versatile and valuable building block.

This guide provides a comprehensive technical overview of **2-(Bromomethyl)-3-methylpyridine hydrobromide**, covering its fundamental chemical properties, a validated synthesis protocol, characteristic reactivity, and critical safety considerations. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent to leverage its synthetic potential effectively.

Physicochemical Properties and Structural Analysis

The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. **2-(Bromomethyl)-3-methylpyridine hydrobromide** is typically a solid at room temperature, a characteristic imparted by its ionic salt form, which enhances its stability and simplifies handling compared to the free base.

Core Data Summary

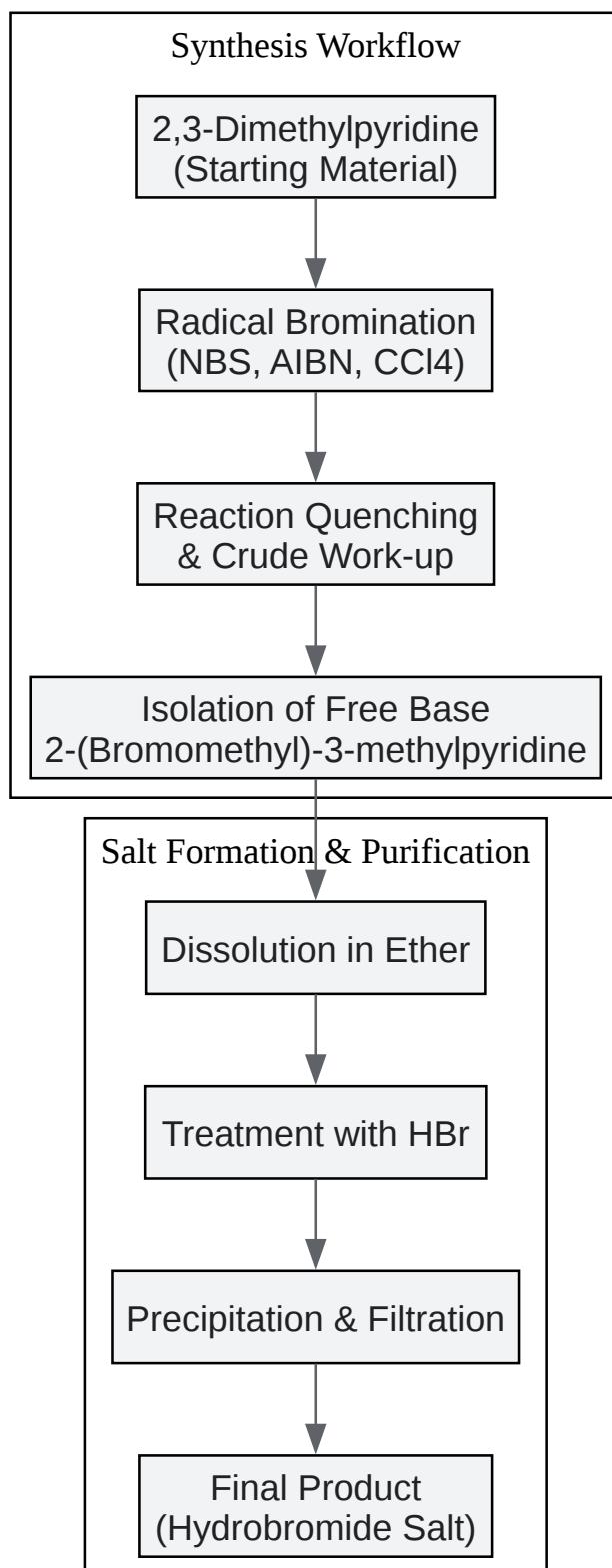
A compilation of the essential physicochemical data for this compound is presented below. This information is critical for experimental design, including reaction stoichiometry calculations, solvent selection, and purification strategies.

Property	Value	Source(s)
IUPAC Name	2-(bromomethyl)-3-methylpyridine;hydrobromide	[1] [2]
CAS Number	1189920-82-8	[1]
Molecular Formula	C ₇ H ₉ Br ₂ N	[1] [2]
Molecular Weight	266.96 g/mol	[1] [2]
Appearance	Typically an off-white to pale yellow solid	Inferred from similar compounds
Canonical SMILES	CC1=C(N=CC=C1)CBr.Br	[1]
InChI Key	SHPPTUCLKVAONH-UHFFFAOYSA-N	[1]

Structural Insights and Reactivity Implications

The structure of **2-(Bromomethyl)-3-methylpyridine hydrobromide** is key to its reactivity. The molecule consists of a pyridine ring substituted with a methyl group and a bromomethyl group. The hydrobromide salt form means the pyridine nitrogen is protonated, forming a pyridinium ion.

- **Electrophilic Carbon Center:** The carbon atom of the bromomethyl (-CH₂Br) group is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of the adjacent bromine atom and the electron-deficient pyridinium ring.
- **Benzyl-like Reactivity:** This position is analogous to a benzylic position, meaning the C-Br bond is activated towards nucleophilic substitution reactions. The stability of the potential carbocation intermediate is enhanced by the aromatic pyridine system.
- **Steric Influence:** The adjacent methyl group at the 3-position can exert a moderate steric influence, potentially affecting the kinetics of reactions at the bromomethyl center. This is a


critical consideration when selecting nucleophiles or designing reaction conditions.

Synthesis and Purification Protocol

The synthesis of **2-(Bromomethyl)-3-methylpyridine hydrobromide** is most logically achieved via the selective radical bromination of 2,3-dimethylpyridine, followed by salt formation. This approach is favored for its regioselectivity and use of common laboratory reagents.

Conceptual Synthesis Workflow

The diagram below outlines the logical flow from the starting material to the final, purified product.

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Each step includes justifications for the chosen reagents and conditions.

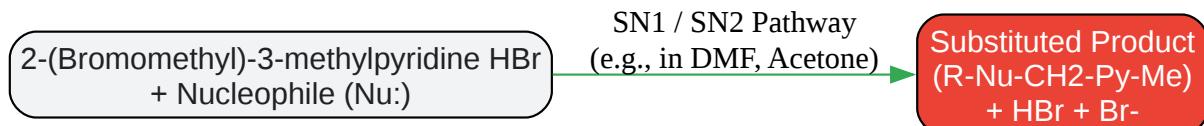
Materials:

- 2,3-Dimethylpyridine
- N-Bromosuccinimide (NBS), recrystallized
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
- Carbon tetrachloride (CCl_4) or another suitable non-polar solvent
- Saturated aqueous sodium bicarbonate ($NaHCO_3$)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Diethyl ether (anhydrous)
- Hydrogen bromide solution (e.g., 48% in water or HBr in acetic acid)

Procedure:

- Radical Bromination:
 - To a solution of 2,3-dimethylpyridine (1.0 eq) in CCl_4 , add N-Bromosuccinimide (1.0-1.1 eq).
 - Causality: NBS is the reagent of choice for selective allylic and benzylic bromination, minimizing side reactions on the aromatic ring. CCl_4 is a classic solvent for radical reactions.
 - Add a catalytic amount of AIBN (0.02-0.05 eq).
 - Causality: AIBN acts as a radical initiator, which upon heating, generates radicals to initiate the chain reaction.

- Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct floats to the surface.
- Work-up and Isolation of the Free Base:
 - Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash it with a small amount of fresh CCl₄.
 - Combine the filtrates and wash with saturated NaHCO₃ solution to neutralize any remaining acidic byproducts, followed by a brine wash.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Trustworthiness: This standard aqueous work-up ensures the removal of impurities, providing a clean crude product for the next step. The resulting product is the free base, 2-(bromomethyl)-3-methylpyridine, which may be an oil.
- Hydrobromide Salt Formation:
 - Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.
 - Cool the solution in an ice bath.
 - Slowly add a solution of hydrogen bromide (1.0 eq) dropwise with stirring. A precipitate will form immediately.
 - Causality: The hydrobromide salt is significantly less soluble in non-polar solvents like diethyl ether than the free base, causing it to precipitate. This step also serves as a purification method, as non-basic impurities will remain in solution.
 - Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
- Purification:
 - Collect the solid precipitate by vacuum filtration.


- Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.
- Dry the product under vacuum to yield **2-(Bromomethyl)-3-methylpyridine hydrobromide** as a solid. The purity can be assessed by melting point and NMR spectroscopy.

Chemical Reactivity and Mechanistic Pathways

The primary utility of **2-(Bromomethyl)-3-methylpyridine hydrobromide** in synthesis is as an electrophile in nucleophilic substitution reactions. It readily reacts with a wide range of nucleophiles to introduce the 3-methylpyridin-2-ylmethyl moiety into a target molecule.

Nucleophilic Substitution Reactions

The reaction proceeds via an SN1 or SN2 mechanism depending on the nucleophile, solvent, and reaction conditions. The activated C-Br bond is the reactive site.

[Click to download full resolution via product page](#)

Caption: General pathway for nucleophilic substitution reactions.

Common Nucleophiles and Resulting Products:

- Amines ($R-NH_2$): Form secondary or tertiary amines, crucial for building ligands and bioactive compounds.
- Thiols ($R-SH$): Yield thioethers, a common linkage in medicinal chemistry.
- Alcohols/Phenols ($R-OH$): Produce ethers under basic conditions.
- Carboxylates ($R-COO^-$): Form ester linkages.

- Azides (N_3^-): Lead to the formation of azides, which are precursors to amines or can be used in "click" chemistry.

The closely related 2-(bromomethyl)pyridine hydrobromide is known to be used in the preparation of chemosensors, benzoxazin-4-ones, and various triazole derivatives, illustrating the broad applicability of this reaction type[3][4].

Applications in Research and Drug Development

As a functionalized heterocyclic building block, **2-(Bromomethyl)-3-methylpyridine hydrobromide** is an invaluable intermediate.

- Scaffold Decoration: In drug discovery, core molecular scaffolds are often "decorated" with various functional groups to optimize their pharmacological properties (e.g., potency, selectivity, ADME). This reagent provides a robust method for introducing the 3-methyl-2-picoly group.
- Ligand Synthesis: The pyridine nitrogen and the newly installed functionality can act as a bidentate chelation site for metal ions, making it a valuable precursor for creating ligands for catalysis or metal-based therapeutics.
- Agrochemicals: Pyridine-based structures are common in modern pesticides and herbicides. This intermediate can be used in the synthesis of novel agrochemicals[5][6].

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Based on data from structurally similar compounds, **2-(Bromomethyl)-3-methylpyridine hydrobromide** must be handled as a hazardous substance.[7]

- Hazard Identification:
 - GHS Pictogram: GHS05 (Corrosion)[3].
 - Signal Word: Danger[3].
 - Hazard Statements: H314 - Causes severe skin burns and eye damage[3][7]. May also be harmful if swallowed or inhaled.

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure exposed skin is covered.
 - Respiratory Protection: Use only in a well-ventilated chemical fume hood.[7]
- Handling and Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
 - Keep away from incompatible materials such as strong bases and strong oxidizing agents. [8]
 - Store in a locked corrosives area.[7]
- First Aid Measures:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. 2-(Bromomethyl)-3-methylpyridine hydrobromide | CymitQuimica [cymitquimica.com]
- 3. 2-(溴甲基)吡啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Bromomethyl)-3-methylpyridine hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1522082#2-bromomethyl-3-methylpyridine-hydrobromide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com